3-(2-Aminovinyl)quinoxalin-2(1H)-one
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Overview
Description
3-(2-Aminovinyl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core with an aminovinyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminovinyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one derivatives. One common method is the direct C3-functionalization via C–H bond activation. This process can include various reactions such as arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminovinyl)quinoxalin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: Electro-oxidative C–H azolation reactions.
Reduction: Not commonly reported for this compound.
Substitution: Direct C–H sulfenylation with thiols.
Common Reagents and Conditions
Oxidation: Electro-oxidative cross-coupling using a pencil lead as an electrode and a 3 V battery.
Substitution: Visible-light-mediated C–H/S–H cross-coupling in the presence of thiols and air at room temperature.
Major Products
Azolated Quinoxalin-2(1H)-ones: Formed via electro-oxidative C–H azolation.
Sulfenylated Quinoxalin-2(1H)-ones: Formed via direct C–H sulfenylation.
Scientific Research Applications
3-(2-Aminovinyl)quinoxalin-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Aminovinyl)quinoxalin-2(1H)-one involves its interaction with molecular targets through various pathways. The compound’s biological activities are often attributed to its ability to undergo direct C–H bond activation, leading to the formation of functionalized derivatives with diverse chemical properties .
Comparison with Similar Compounds
3-(2-Aminovinyl)quinoxalin-2(1H)-one can be compared with other quinoxalin-2(1H)-one derivatives:
Quinoxalin-2(1H)-one: The parent compound, which lacks the aminovinyl substituent.
3-Acylated Quinoxalin-2(1H)-ones: Formed via oxidative coupling with arylaldehydes.
3-Sulfenylated Quinoxalin-2(1H)-ones: Formed via direct C–H sulfenylation.
The uniqueness of this compound lies in its aminovinyl group, which imparts distinct chemical reactivity and biological activity compared to other quinoxalin-2(1H)-one derivatives.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
3-[(E)-2-aminoethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-6-5-9-10(14)13-8-4-2-1-3-7(8)12-9/h1-6H,11H2,(H,13,14)/b6-5+ |
InChI Key |
QKNJFZIQUHLSSH-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C/N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=CN |
Origin of Product |
United States |
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